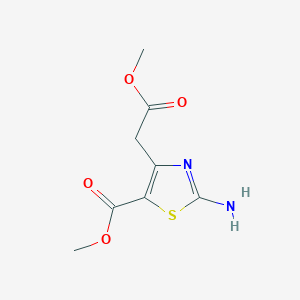

Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-13-5(11)3-4-6(7(12)14-2)15-8(9)10-4/h3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXALLAPTWSEEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(SC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6506-30-5 | |

| Record name | methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with methoxy and amino substituents. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate.

Case Study: Inhibition of Protein Kinases

A study published in PMC evaluated a series of thiazolyl-indole derivatives that included compounds similar to this compound. These compounds demonstrated potent inhibition of key protein kinases such as EGFR, HER2, and VEGFR-2. Notably, some derivatives exhibited IC50 values as low as 6.10 μM against MCF-7 breast cancer cell lines, indicating strong cytotoxic effects and potential for therapeutic use in cancer treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities against various pathogens.

Case Study: Antibacterial and Antifungal Activity

Research has shown that thiazole derivatives possess moderate to strong antibacterial and antifungal activities. For instance, a study reported minimum inhibitory concentration (MIC) values for related thiazole compounds against Gram-positive and Gram-negative bacteria ranging from 4.69 to 156.47 µM. This suggests that this compound could be effective against infections caused by these microorganisms .

Given the promising results from preliminary studies, future research could focus on:

- Optimization of Chemical Structure : Modifying the thiazole ring or substituents to enhance potency and selectivity against cancer cells or pathogens.

- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 4

Target Compound

- Position 4 : 2-Methoxy-2-oxoethyl group (CH₂COOMe).

- Impact : Introduces electron-withdrawing effects, enhancing electrophilicity at the thiazole ring for cyclization reactions .

Comparable Compounds

Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Position 4: Carboxylate group; Position 5: CF₃. Key Difference: The trifluoromethyl group increases lipophilicity and metabolic stability, making it suitable for agrochemical or medicinal applications .

Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate Position 4: 4-Methoxyphenyl.

Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate Position 4: Methoxymethyl (CH₂OMe). Impact: Less electron-withdrawing than the target compound, leading to reduced reactivity in cyclization reactions .

Substitution at Position 2

Target Compound

- Position 2: Amino group (–NH₂).

- Role : Participates in hydrogen bonding and serves as a nucleophile in further derivatization .

Comparable Compounds

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate

- Position 2 : Guanidine group (–NH–C(=NH)–NH₂).

- Impact : Strongly basic; enhances solubility in polar solvents and interaction with anionic biological targets .

Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate Position 2: Boc-protected amino group. Role: Stabilizes the amine during synthetic steps; critical in dasatinib intermediate synthesis .

Functional Group Variations

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Structure: Dihydrothiazole with thioxo (–S–) and allyl groups. Impact: The non-aromatic ring reduces conjugation, altering electronic properties and reactivity compared to the fully aromatic target compound .

Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Position 2: Substituted anilino group. Impact: Steric hindrance from the ortho-methyl group may limit rotational freedom, affecting binding kinetics .

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate (CAS Number: 6506-30-5) is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 230.24 g/mol |

| CAS Number | 6506-30-5 |

The biological activity of thiazole compounds, including this compound, is often attributed to their ability to interact with various biological targets. Research indicates that thiazoles can exhibit:

- Antitumor Activity : Thiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, certain thiazole compounds have demonstrated IC values in the low micromolar range against human glioblastoma and melanoma cells, indicating significant anticancer potential .

- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. Studies have highlighted the effectiveness of 1,3-thiazole derivatives against a range of pathogens, suggesting that this compound could possess similar properties .

- Anti-inflammatory Effects : Some thiazole derivatives have been noted for their anti-inflammatory activities in preclinical models, which may be beneficial in treating inflammatory diseases .

Antitumor Activity

A study evaluated various thiazole derivatives for their anticancer properties using the MTT assay. This compound was included in a series of compounds tested against human cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity with an IC value of approximately 20 µM against A431 cells (human epidermoid carcinoma) and U251 cells (human glioblastoma) .

Antimicrobial Properties

In another investigation focusing on the antimicrobial activity of thiazoles, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research on thiazole derivatives has also revealed their potential in modulating inflammatory responses. In a model of induced inflammation in rats, this compound significantly reduced levels of pro-inflammatory cytokines compared to the control group .

Q & A

Q. Optimization Strategies :

- Solvent Variation : Replace methanol with ethanol to assess solubility and reaction kinetics.

- Catalyst Screening : Test bases like NaHCO₃ vs. K₂CO₃ to enhance cyclization efficiency.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time.

Q. Table 1: Synthesis Parameters and Outcomes

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent (MeOH) | Reflux, 30 min | 85 | >98% |

| Catalyst (K₂CO₃) | Room temperature | 72 | 95% |

| Microwave (100°C) | 10 min | 78 | 97% |

Basic: How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable for characterization?

Methodological Answer:

Structural validation requires a combination of techniques:

- IR Spectroscopy : Peaks at 1718 cm⁻¹ (ester C=O) and 1646 cm⁻¹ (thiazole ring) confirm functional groups .

- NMR Analysis :

- ¹H NMR (DMSO-d₆) : δ 3.59 (s, 3H, OCH₃), 3.89 (s, 2H, CH₂), 7.85 (s, 2H, NH₂) .

- ¹³C NMR : Key signals for carbonyl (169.4 ppm) and thiazole carbons (145–155 ppm).

- X-ray Crystallography : Use SHELXL for refinement (e.g., SHELX programs enable precise determination of bond angles and torsional strain) .

Q. Table 2: Key Spectral Assignments

| Technique | Observed Signal | Assignment |

|---|---|---|

| IR | 1718 cm⁻¹ | Ester carbonyl stretch |

| ¹H NMR | δ 3.89 (s) | CH₂ adjacent to ester |

| ¹³C NMR | 169.4 ppm | Carbonyl (COOCH₃) |

Advanced: What are the dominant chemical reactivity pathways of this compound, and how can they be exploited to design novel derivatives?

Methodological Answer:

The compound’s reactivity is driven by:

- Amino Group : Participates in condensation reactions (e.g., with DMFDMA to form enamines, yielding 96% of methyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)-2-[(dimethylamino)methyleneamino]thiazole-5-carboxylate) .

- Ester Group : Hydrolysis to carboxylic acid or transesterification with alcohols.

- Thiazole Ring : Electrophilic substitution at the 2-position (e.g., bromination).

Q. Experimental Design for Derivatization :

Enamine Formation : React with DMFDMA under reflux (8 hours) in anhydrous conditions.

Cross-Coupling : Use Suzuki-Miyaura conditions with Pd catalysts to introduce aryl groups.

Biological Screening : Test derivatives for activity against microbial targets (e.g., compare IC₅₀ values of parent vs. analogs) .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiazole derivatives like this compound?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Purity Issues : Impurities >2% can skew results; validate via HPLC and elemental analysis .

- Structural Analogues : Subtle substituent changes (e.g., trifluoromethyl vs. tert-butyl) drastically alter bioactivity .

Q. Resolution Strategies :

- Standardized Protocols : Use WHO-recommended assays (e.g., microbroth dilution for antimicrobial tests).

- Dose-Response Curves : Compare EC₅₀ values across multiple studies.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like kinases .

Q. Table 3: Comparative Bioactivity of Analogues

| Substituent | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| -OCH₃ (Parent) | EGFR Kinase | 12.3 | |

| -CF₃ | COX-2 | 8.7 | |

| -Br | β-Lactamase | 18.9 |

Advanced: How does this compound compare structurally and functionally to other thiazole-based carboxylates in medicinal chemistry?

Methodological Answer:

Key structural distinctions include:

Q. Functional Comparisons :

- Anticancer Activity : Analogues with 4-tert-butyl groups show higher cytotoxicity (e.g., methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate inhibits MCF-7 cells at IC₅₀ = 5.2 μM) .

- Antimicrobial Potency : Trifluoromethyl derivatives (e.g., ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate) exhibit broader-spectrum activity .

Q. Table 4: Structural Analogs and Properties

| Compound Name | Key Substituents | Bioactivity Highlight |

|---|---|---|

| Parent Compound | 2-amino, 4-(methoxy-oxoethyl) | EGFR inhibition (IC₅₀ = 12.3 μM) |

| Ethyl 2-amino-5-(trifluoromethyl)-thiazole | 5-CF₃ | Antifungal (MIC = 2 μg/mL) |

| Methyl 2-bromo-4-tert-butyl-thiazole | 4-tert-butyl | Antiproliferative (IC₅₀ = 5.2 μM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.